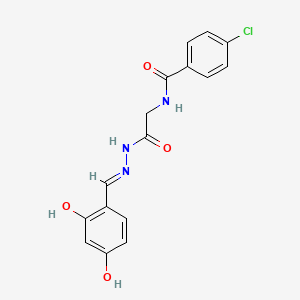![molecular formula C17H18N2O2 B11555443 N'-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11555443.png)
N'-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are compounds characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-(Propan-2-yloxy)benzaldehyde and benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]hydroxylamine
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the propan-2-yloxy group and the benzohydrazide moiety. These structural elements contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-13(2)21-16-10-8-14(9-11-16)12-18-19-17(20)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
MCERRIDGYMOJAX-LDADJPATSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555365.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11555366.png)
methanone](/img/structure/B11555372.png)
![5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11555385.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555392.png)
![3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11555398.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11555405.png)
![N'-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11555412.png)
![1-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B11555416.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B11555428.png)
![3-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11555445.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11555451.png)
![2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555458.png)
